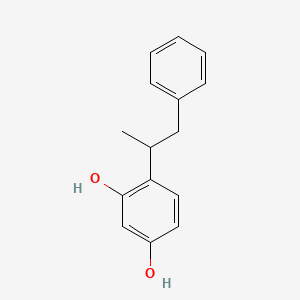
4-(1-phenylpropan-2-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resorcinol compound 17, also known as 1,3-dihydroxybenzene, is a phenolic compound with the molecular formula C6H6O2. It is one of the three isomeric benzenediols, specifically the 1,3-isomer (or meta-isomer). Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is produced in several steps from benzene. The process begins with the dialkylation of benzene with propylene to give 1,3-diisopropylbenzene. This intermediate undergoes oxidation and Hock rearrangement to yield acetone and resorcinol . Another method involves the disulfonation of benzene followed by hydrolysis of the 1,3-disulfonate .
Industrial Production Methods: Industrial production of resorcinol involves the Hock rearrangement method due to its efficiency and high yield. The process is carried out in large-scale reactors under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Resorcinol undergoes various chemical reactions typical of phenols, including:
Electrophilic Aromatic Substitution: The hydroxyl groups direct the incoming electrophiles to the ortho and para positions.
Condensation Reactions: It can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Common Reagents and Conditions:
Oxidation: Resorcinol can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reagents such as sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Produces benzoquinones.
Reduction: Yields dihydroxybenzenes.
Substitution: Forms halogenated resorcinols.
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research:
Mechanism of Action
Resorcinol exerts its effects through several mechanisms:
Keratolytic Activity: Helps in the removal of hard, scaly, or roughened skin by breaking down keratin.
Antibacterial and Antifungal Activity: Inhibits the growth of bacteria and fungi by disrupting their cell walls.
Enzyme Inhibition: Inhibits peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter.
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Another isomeric benzenediol with hydroxyl groups at the 1 and 2 positions.
Hydroquinone (1,4-dihydroxybenzene): Isomeric benzenediol with hydroxyl groups at the 1 and 4 positions.
Uniqueness of Resorcinol:
Properties
Molecular Formula |
C15H16O2 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(1-phenylpropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H16O2/c1-11(9-12-5-3-2-4-6-12)14-8-7-13(16)10-15(14)17/h2-8,10-11,16-17H,9H2,1H3 |
InChI Key |
NGQMLDWNBTVAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



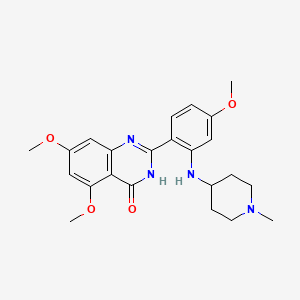
![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
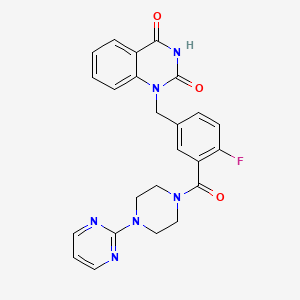
![[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[4-[2-(3-chloro-4-fluorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B10836210.png)
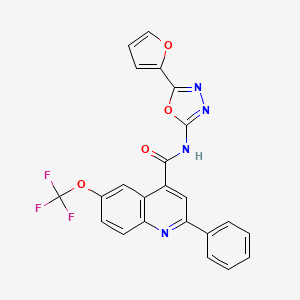
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea](/img/structure/B10836224.png)

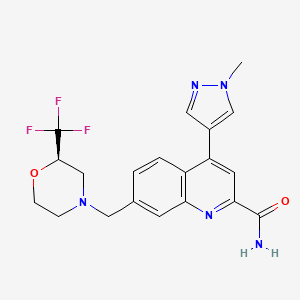
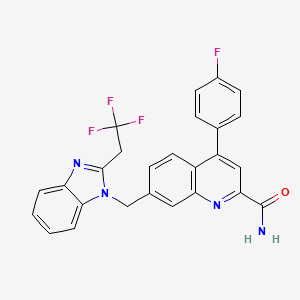
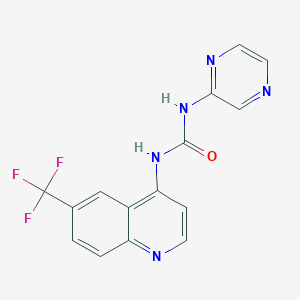
![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
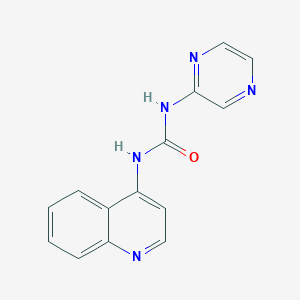
![4-[2-(5-ethylfuran-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836268.png)
